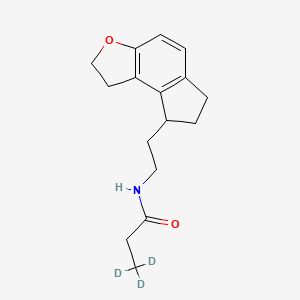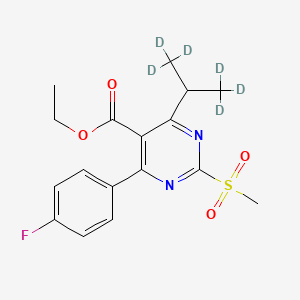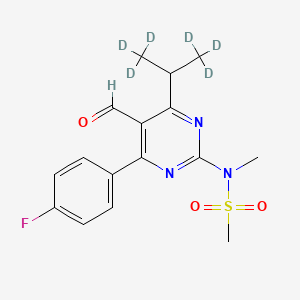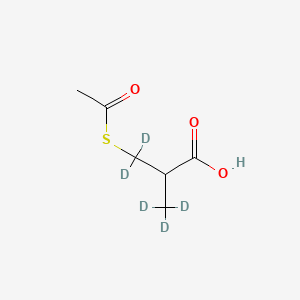
rac Ramelteon-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
There are several methods for the synthesis of Ramelteon. One approach involves a concise six-step asymmetric synthesis from a monocyclic precursor, using iridium, rhodium, copper, and nickel catalysis to construct the tricyclic core and assemble the chiral side chain . Another method involves a three-step synthetic route from commercially available 2,3-dihydrobenzofuran-4-amine .Molecular Structure Analysis
The molecular structure of rac Ramelteon-d3 consists of a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core . The molecular formula is C16H18D3NO2 .Chemical Reactions Analysis
The synthesis of Ramelteon involves several chemical reactions. The tricyclic core of Ramelteon is assembled using Ir-catalyzed O-vinylation and Rh-catalyzed vinyl ether annulation through directed C–H bond activation . The chirality is introduced with enantioselective reduction of an α,β-unsaturated nitrile moiety under hydrosilylation conditions using a Cu II/Walphos type catalyst .Physical And Chemical Properties Analysis
Rac Ramelteon-d3 has a molecular weight of 262.36 . More detailed physical and chemical properties such as melting point, boiling point, and density may be found in specific databases or literature .Wissenschaftliche Forschungsanwendungen
Dermatological Research
Ramelteon has been studied for its effects on skin conditions such as psoriasis. Research suggests that it may help reduce symptoms like erythema and epidermal thickening by modulating cytokine levels in skin tissue .
Pulmonary Endothelial Cell Protection
Studies have shown that ramelteon can protect human pulmonary microvascular endothelial cells from inflammation and oxidative stress caused by lipopolysaccharides, which could have implications for lung health and diseases .
Neurology Research Chemicals
As a deuterated compound, “rac Ramelteon-d3” is likely used as an analytical standard in neurology research to ensure accurate measurements in experiments involving the parent compound, ramelteon .
Wirkmechanismus
Target of Action
Rac Ramelteon-d3 is a potent, selective agonist of melatonin receptors MT1 and MT2 . These receptors are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, an area responsible for the regulation of circadian rhythms and synchronization of the sleep-wake cycle .
Mode of Action
Rac Ramelteon-d3 works by mimicking melatonin (MT), a naturally occurring hormone that is produced during the sleep period . It has a high affinity for the MT1 and MT2 receptors . The MT1 receptor is thought to preferentially induce sleepiness, while MT2 receptor activation preferentially influences the regulation of circadian rhythms .
Biochemical Pathways
It is known that the compound’s action on the mt1 and mt2 receptors in the scn can influence the body’s sleep-wake cycle
Pharmacokinetics
Rac Ramelteon-d3 is rapidly absorbed, with a Tmax of less than 1 hour . It undergoes extensive first-pass metabolism, primarily through CYP1A2 and to a lesser extent through CYP2C and CYP3A4 . The compound is primarily excreted as metabolites in the urine (84%) .
Result of Action
The primary result of Rac Ramelteon-d3’s action is the induction of sleepiness and the regulation of circadian rhythms . This makes it a useful therapeutic agent for the treatment of insomnia, particularly delayed sleep onset .
Action Environment
The action of Rac Ramelteon-d3 can be influenced by various environmental factors. For example, a high-fat meal can delay Tmax and increase AUC, potentially decreasing the rate of absorption
Safety and Hazards
Eigenschaften
IUPAC Name |
3,3,3-trideuterio-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXDSYKOBKBWJQ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












